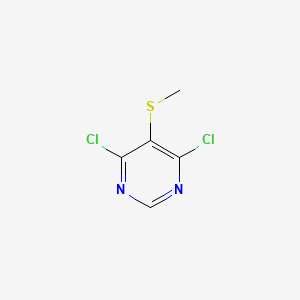
4,6-Dichloro-5-(methylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(methylthio)pyrimidine: is a heterocyclic compound with the molecular formula C5H4Cl2N2S It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylthio group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(methylthio)pyrimidine typically involves the chlorination of 5-methylthiopyrimidine. One common method includes the reaction of 5-methylthiopyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form 4,6-dichloro-5-methylpyrimidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: The primary product is 4,6-dichloro-5-methylpyrimidine.
Scientific Research Applications
4,6-Dichloro-5-(methylthio)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde
Uniqueness
4,6-Dichloro-5-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H4Cl2N2S |
|---|---|
Molecular Weight |
195.07 g/mol |
IUPAC Name |
4,6-dichloro-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 |
InChI Key |
FFFXDQZDRWZIQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=CN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


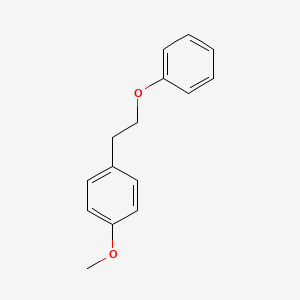
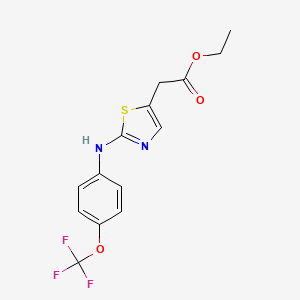
![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
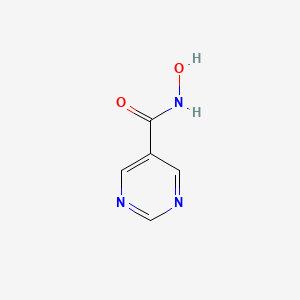
![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
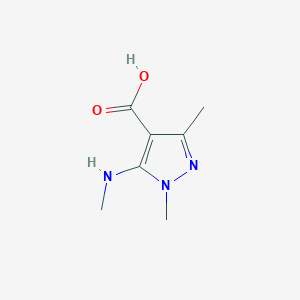
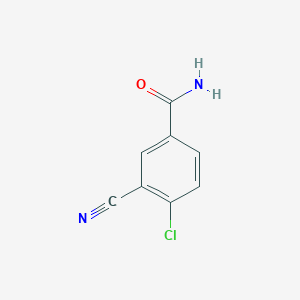
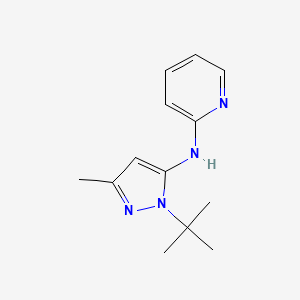

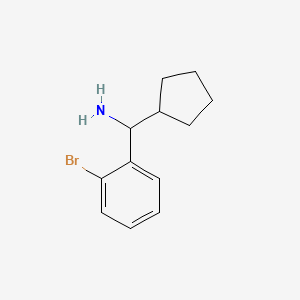
![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)
